molecular formula C14H21N3O B5587144 N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide

N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide

Cat. No.: B5587144
M. Wt: 247.34 g/mol
InChI Key: CXTJKIKSCWIABI-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Future Directions

The future directions for “N-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications. It could also involve the design of new derivatives of this compound that could enhance its safety and efficacy .

Properties

IUPAC Name

N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12(18)15-14-5-3-13(4-6-14)11-17-9-7-16(2)8-10-17/h3-6H,7-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTJKIKSCWIABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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